2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a cyclohexylsulfanyl group, and a trimethylphenylacetamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound 2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide are currently unknown . Identifying the primary targets of a compound is crucial for understanding its mechanism of action. This typically involves experimental methods such as affinity chromatography, drug affinity determinations, and responsive target stability .
Biochemical Pathways
The biochemical pathways affected by the compound are also currently unknown . Understanding the affected pathways and their downstream effects is essential for predicting the compound’s impact on cellular function and overall organismal health.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound are critical determinants of its bioavailability These properties influence how the compound is absorbed into the body, distributed to various tissues, metabolized into different forms, and ultimately excreted
Action Environment
The environment in which the compound acts can significantly influence its action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the triazolopyridazine core.
Introduction of the Cyclohexylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with cyclohexylthiol.
Acylation with Trimethylphenylacetamide: The final step involves the acylation of the intermediate with 2,4,6-trimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyridazine ring, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Material Science: Its stability and electronic properties may make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core but differ in their substituents.
Cyclohexylsulfanyl Derivatives: Compounds with similar sulfanyl groups but different core structures.
Trimethylphenylacetamide Derivatives: Compounds with the same acetamide moiety but different core structures.
Uniqueness
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to the combination of its triazolopyridazine core, cyclohexylsulfanyl group, and trimethylphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-14-11-15(2)21(16(3)12-14)23-19(28)13-26-22(29)27-18(24-26)9-10-20(25-27)30-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGFYDFAYUMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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